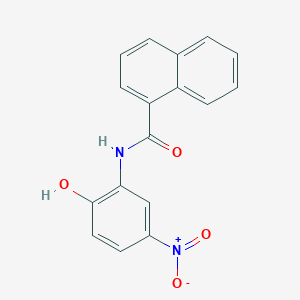![molecular formula C13H21NO5S B3825789 [2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]methylsulfamic acid](/img/structure/B3825789.png)
[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]methylsulfamic acid
概要
説明
[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]methylsulfamic acid is a chemical compound with a complex structure that includes a hydroxyl group, a trimethylphenoxy group, and a methylsulfamic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]methylsulfamic acid typically involves multiple steps. One common method starts with the reaction of 2,3,5-trimethylphenol with epichlorohydrin to form an intermediate glycidyl ether. This intermediate is then reacted with methylsulfamic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
化学反応の分析
Types of Reactions
[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]methylsulfamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]methylsulfamic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of [2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]methylsulfamic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the phenoxy moiety play crucial roles in its binding to enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]methylsulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfamic acid group.
[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]methylcarbamic acid: Contains a carbamic acid group instead of a sulfamic acid group.
Uniqueness
The uniqueness of [2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]methylsulfamic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
特性
IUPAC Name |
[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]-methylsulfamic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5S/c1-9-5-10(2)11(3)13(6-9)19-8-12(15)7-14(4)20(16,17)18/h5-6,12,15H,7-8H2,1-4H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKCVNSKFXXSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(CN(C)S(=O)(=O)O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide](/img/structure/B3825711.png)


![4-[4-[1-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B3825752.png)
![N-[2-hydroxy-5-[4-hydroxy-3-[(2-nitrobenzoyl)amino]benzoyl]phenyl]-2-nitrobenzamide](/img/structure/B3825760.png)



![[3,5-Bis(hydroxymethyl)cyclohexyl]methylazanium;chloride](/img/structure/B3825771.png)





